

# Technical Support Center: Sevoflurane Degradation and Compound A Formation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **Sevoflurane**

Cat. No.: **B116992**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **Sevoflurane** and CO<sub>2</sub> absorbents.

## Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving the interaction of **Sevoflurane** with CO<sub>2</sub> absorbents.

| Issue                                                                                                                                                                                                                                       | Possible Cause                                                                                                                                                                                                                                                                                                            | Recommended Action                                                                                                                                                                                         |
|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Higher than expected Compound A levels                                                                                                                                                                                                      | <p>Use of CO<sub>2</sub> absorbents containing strong bases: Absorbents with potassium hydroxide (KOH) or sodium hydroxide (NaOH) significantly promote the degradation of Sevoflurane to Compound A. [1][2][3][4] Baralyme, which contains KOH, generally produces more Compound A than traditional soda lime.[2][5]</p> | <p>Switch to a CO<sub>2</sub> absorbent that does not contain strong bases, such as Amsorb®, or those with reduced concentrations of monovalent bases like Drägersorb 800 Plus® or Medisorb®.[3][6][7]</p> |
| High absorbent temperature: Increased temperature of the CO <sub>2</sub> absorbent accelerates the degradation of Sevoflurane.[8][9][10] This is particularly relevant in low-flow anesthesia settings.[9][11]                              | <p>- Monitor the temperature of the absorbent canister.[5] - Consider methods to cool the canister, as chilling has been shown to reduce Compound A formation.[10] - Be aware that the exothermic reaction of CO<sub>2</sub> absorption contributes to heat generation.[12]</p>                                           |                                                                                                                                                                                                            |
| Low fresh gas flow rate: Reduced fresh gas flow rates in a closed-circuit system lead to rebreathing of gases and increased contact time between Sevoflurane and the CO <sub>2</sub> absorbent, promoting Compound A formation.[11][12][13] | <p>While low-flow anesthesia has benefits, be aware of the increased potential for Compound A accumulation. The FDA has previously recommended minimum flow rates, although this is a subject of debate.[1][14][15] If high Compound A is a concern, consider increasing the fresh gas flow rate.</p>                     |                                                                                                                                                                                                            |
| Desiccated (dry) CO <sub>2</sub> absorbent: Dry or nearly dry absorbents can paradoxically                                                                                                                                                  | <p>- Ensure CO<sub>2</sub> absorbents are fresh and properly hydrated as per the manufacturer's</p>                                                                                                                                                                                                                       |                                                                                                                                                                                                            |

lead to higher levels of Compound A over time, although initial production might be lower.[8][16] Desiccated absorbents containing strong bases are also associated with the production of carbon monoxide (CO) from other volatile anesthetics.[17]

High Sevoflurane concentration: Higher concentrations of Sevoflurane can lead to increased production of Compound A.[2]

[8]

Inconsistent or unexpected degradation product profile

Formulation of Sevoflurane: The water content in the Sevoflurane formulation can influence its degradation, particularly in the presence of Lewis acids in vaporizers, which can lead to the formation of hydrofluoric acid (HF).[21]

Prolonged induction times or airway irritation observed in

instructions. - Avoid prolonged use of the same absorbent, especially with low fresh gas flows which can contribute to drying.[17]

Use the minimum effective concentration of Sevoflurane required for the experiment.

Presence of other degradation products: Besides Compound A, other degradation products of Sevoflurane can be formed, and these may also have toxic effects.[18]

- Be aware of the water content of the Sevoflurane being used. Formulations with higher water content may be more stable.[21] - Regularly inspect vaporizers for any signs of corrosion or etching.

[21]

Significant Sevoflurane degradation with dry

- Utilize gas chromatography-mass spectrometry (GC/MS) for a comprehensive analysis of all volatile compounds in the circuit.[19][20] - Be aware that higher absorbent temperatures can lead to a greater variety of breakdown products.[18]

- Crucially, always use moist CO<sub>2</sub> absorbents.[22][23] -

animal models

absorbents: Extremely dry soda lime, especially those containing KOH, can lead to rapid and extensive degradation of Sevoflurane, resulting in the formation of not only Compound A but also methanol and formaldehyde. [22][23] This can lead to a significant delay in achieving the desired anesthetic concentration and the presence of irritant compounds.[22][23]

Consider using KOH-free absorbents to minimize this risk.[23]

## Frequently Asked Questions (FAQs)

What is Compound A and why is it a concern?

Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl) vinyl ether) is a degradation product formed from the interaction of **Sevoflurane** with CO<sub>2</sub> absorbents.[8][13] It has been shown to be a dose-dependent nephrotoxin in rats, raising concerns about its potential effects on renal function in humans, although clinically significant renal impairment in patients has not been definitively linked to Compound A exposure during anesthesia.[11][14]

Which type of CO<sub>2</sub> absorbent produces the least amount of Compound A?

CO<sub>2</sub> absorbents that do not contain strong bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH), such as Amsorb®, produce minimal to no Compound A.[3][6][7][24] Absorbents with reduced concentrations of these strong bases also show decreased Compound A formation compared to traditional soda lime and Baralyme.[7]

How does the fresh gas flow rate affect Compound A formation?

Lower fresh gas flow rates (low-flow anesthesia) increase the rebreathing of anesthetic gases, leading to more prolonged contact between **Sevoflurane** and the CO<sub>2</sub> absorbent.[12] This, combined with the increased temperature of the absorbent due to the exothermic reaction of

CO<sub>2</sub> absorption, leads to higher concentrations of Compound A in the breathing circuit.[9][11][12]

What is the effect of absorbent hydration on **Sevoflurane** degradation?

The hydration state of the CO<sub>2</sub> absorbent is critical. While standard, hydrated absorbents facilitate the formation of Compound A, desiccated (dry) absorbents can lead to a more complex and potentially hazardous degradation of **Sevoflurane**, including the formation of other toxic compounds like methanol and formaldehyde, especially with high **Sevoflurane** concentrations.[8][22][23] Dry absorbents are also a primary factor in the production of carbon monoxide from other anesthetics.[17]

Can Compound A formation be completely eliminated?

The formation of Compound A can be virtually eliminated by using a CO<sub>2</sub> absorbent that does not contain strong monovalent bases like NaOH and KOH.[3][7]

## Data on Compound A Formation with Different CO<sub>2</sub> Absorbents

The following tables summarize quantitative data on Compound A concentrations observed with various CO<sub>2</sub> absorbents under different experimental conditions.

Table 1: Maximum Compound A Concentrations with Different Absorbents (Low-Flow Anesthesia)

| CO <sub>2</sub> Absorbent | Maximum Compound A Concentration (ppm, mean $\pm$ SD) | Experimental Conditions                                     | Reference |
|---------------------------|-------------------------------------------------------|-------------------------------------------------------------|-----------|
| Baralyme                  | 25.5 $\pm$ 0.6                                        | 2% Sevoflurane, 1 L/min fresh gas flow                      | [5]       |
| Sodasorb II               | 18.9 $\pm$ 1.6                                        | 2% Sevoflurane, 1 L/min fresh gas flow                      | [5]       |
| Wakolime-A                | 16.1 $\pm$ 0.7                                        | 2% Sevoflurane, 1 L/min fresh gas flow                      | [5]       |
| Sofnolime                 | 15.8 $\pm$ 1.4                                        | 2% Sevoflurane, 1 L/min fresh gas flow                      | [5]       |
| Drägersorb 800            | 18.7 $\pm$ 2.5                                        | Low-flow (1 L/min)<br>Sevoflurane<br>anesthesia in patients | [7]       |
| Amsorb®                   | 1.8 $\pm$ 0.7                                         | Low-flow (1 L/min)<br>Sevoflurane<br>anesthesia in patients | [7]       |
| Drägersorb 800 Plus®      | 13.3 $\pm$ 3.5                                        | Low-flow (1 L/min)<br>Sevoflurane<br>anesthesia in patients | [7]       |
| Medisorb®                 | 11.2 $\pm$ 2.6                                        | Low-flow (1 L/min)<br>Sevoflurane<br>anesthesia in patients | [7]       |

Table 2: Compound A Concentrations at Different Fresh Gas Flow Rates

| CO2 Absorbent       | Fresh Gas Flow | Sevoflurane Conc. | Compound A Conc. at 2h (ppm, mean) | Reference |
|---------------------|----------------|-------------------|------------------------------------|-----------|
| Wakolime™ A         | 2.0 L/min      | 1.0%              | 14.3                               | [25]      |
| Drägersorb™ 800Plus | 2.0 L/min      | 1.0%              | 13.2                               | [25]      |
| Medisorb™           | 2.0 L/min      | 1.0%              | < 2 (baseline)                     | [25]      |
| Amsorb™             | 2.0 L/min      | 1.0%              | < 2 (baseline)                     | [25]      |
| Wakolime™ A         | 1.0 L/min      | 2.0%              | 34.2                               | [25]      |
| Drägersorb™ 800Plus | 1.0 L/min      | 2.0%              | 35.4                               | [25]      |
| Medisorb™           | 1.0 L/min      | 2.0%              | 8.6                                | [25]      |
| Amsorb™             | 1.0 L/min      | 2.0%              | < 2 (baseline)                     | [25]      |

## Experimental Protocols

### Protocol 1: In Vitro Measurement of Compound A Formation

This protocol describes a general in vitro method to assess Compound A production from the interaction of **Sevoflurane** with a CO2 absorbent.

- Apparatus Setup:
  - A flow-through system is used, where a carrier gas containing a known concentration of **Sevoflurane** is passed through a canister containing the CO2 absorbent being tested.[8]
  - The canister should be temperature-controlled to mimic clinical conditions (e.g., 45°C).[6][9]
- Gas Mixture Preparation:
  - Prepare a gas mixture with a specific concentration of **Sevoflurane** (e.g., 2%) in a balance of air or oxygen.

- Experimental Procedure:
  - Pass the **Sevoflurane** gas mixture through the absorbent canister at a clinically relevant flow rate.[8]
  - Collect gas samples from the outlet of the canister at regular time intervals.
- Sample Analysis:
  - Analyze the collected gas samples for Compound A concentration using gas chromatography-mass spectrometry (GC/MS).[19][20]
  - A portable gas chromatograph can also be used for quantification.[26]

#### Protocol 2: In Vivo Measurement of Compound A in an Anesthesia Circuit

This protocol outlines a method for measuring Compound A concentrations in the inspiratory limb of an anesthesia circuit during animal experiments.

- Anesthesia Circuit Setup:
  - Use a standard closed-circuit anesthesia machine with a ventilator and the CO<sub>2</sub> absorbent of interest.[5][19]
  - An artificial lung model can be used for simulation.[19][27]
- Experimental Conditions:
  - Set the fresh gas flow rate (e.g., 1 L/min for low-flow).[5][19]
  - Administer a set concentration of **Sevoflurane** (e.g., 1.0 MAC).[19]
  - Introduce CO<sub>2</sub> into the circuit to simulate patient metabolism (e.g., 200 ml/min).[19]
- Gas Sampling:
  - Collect gas samples from the inspiratory limb of the breathing circuit at specified time points (e.g., 0, 10, 30, 60, 120, 240 minutes).[19]

- An alternative sampling method involves using absorber vials with activated charcoal.[6][9]
- Analysis:
  - Quantify the concentration of Compound A in the samples using GC/MS.[19][20]
- Monitoring:
  - Continuously monitor end-tidal CO<sub>2</sub>, **Sevoflurane** concentration, and the temperature of the absorbent canister throughout the experiment.[19]

## Visualizations



[Click to download full resolution via product page](#)

Caption: **Sevoflurane** degradation to Compound A via base-catalyzed elimination.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for elevated Compound A levels.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. apsf.org [apsf.org]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. researchgate.net [researchgate.net]
- 4. The elimination of sodium and potassium hydroxides from desiccated soda lime diminishes degradation of desflurane to carbon monoxide and sevoflurane to compound A but does not compromise carbon dioxide absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of the degradation products of sevoflurane using four brands of CO<sub>2</sub> absorbent in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sevoflurane low-flow anaesthesia: best strategy to reduce Compound A concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound A concentrations during low-flow sevoflurane anesthesia correlate directly with the concentration of monovalent bases in carbon dioxide absorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting production of compound A from the interaction of sevoflurane with Baralyme and soda lime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Inhibition of volatile sevoflurane degradation product formation in an anesthesia circuit by a reduction in soda lime temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors affecting the concentration of compound A resulting from the degradation of sevoflurane by soda lime and Baralyme in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sevoflurane - Wikipedia [en.wikipedia.org]
- 14. Is Low-Flow Anesthesia with Sevoflurane Safe? An Interactive Discussion [transpopmed.org]
- 15. apsf.org [apsf.org]

- 16. Factors Affecting Production of Compound A from the Interaction of Sevoflurane with Baralyme@ and Soda Lime | Semantic Scholar [semanticscholar.org]
- 17. Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sevoflurane degradation by carbon dioxide absorbents may produce more than one nephrotoxic compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Degradation products of different water content sevoflurane in carbon dioxide absorbents by gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. apsf.org [apsf.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Lack of degradation of sevoflurane by a new carbon dioxide absorbent in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. eakinrespiratory.com [eakinrespiratory.com]
- 26. Compound A and carbon monoxide production from sevoflurane and seven different types of carbon dioxide absorbent in a patient model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Compound A production from sevoflurane is not less when KOH-free absorbent is used in a closed-circuit lung model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Sevoflurane Degradation and Compound A Formation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b116992#sevoflurane-degradation-by-co2-absorbents-and-formation-of-compound-a>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)